molecular formula C18H17OSn B13836814 Triphenyltin Hydroxide-d15

Triphenyltin Hydroxide-d15

Cat. No.: B13836814
M. Wt: 383.1 g/mol
InChI Key: NRHFWOJROOQKBK-NLOSMHEESA-N
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Description

Significance of Stable Isotope Labeling in Environmental and Mechanistic Studies of Organotin Compounds

Stable isotope labeling is a critical technique used to trace the path of an element or compound through a chemical reaction or a metabolic pathway. wikipedia.org In the context of organotin compounds, which are known environmental contaminants, this method is invaluable. By replacing atoms like hydrogen with deuterium (B1214612) (²H) or carbon with ¹³C, scientists can create labeled molecules that act as tracers in complex environmental and biological systems. wikipedia.orgdoi.org

The primary advantages of using stable isotope-labeled compounds like Triphenyltin (B1233371) Hydroxide-d15 include:

Enhanced Analytical Accuracy: Isotope Dilution Analysis (IDA) is a quantitative method that relies on the addition of a known amount of an isotopically labeled standard to a sample. rsc.org Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation and analysis, correcting for analyte loss and matrix effects. This approach significantly improves the accuracy and precision of quantifying trace levels of organotin compounds in environmental matrices such as water and sediment. rsc.org Isotope dilution is regarded as an optimal method for trace element analysis. rsc.org

Mechanistic Elucidation: The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can cause deuterated compounds to react more slowly in reactions involving the cleavage of this bond. nih.gov Researchers can leverage this effect to study the mechanisms of degradation and transformation of organotin compounds in the environment, determining which chemical bonds are broken during these processes.

Metabolic and Environmental Fate Tracking: Labeled organotins allow scientists to track their uptake, distribution, and excretion in organisms, as well as their movement and persistence in ecosystems. wikipedia.org Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled compound and its naturally occurring counterpart, providing clear insights into metabolic pathways and environmental fate. wikipedia.orgresearchgate.net

Evolution of Research on Triphenyltin Compounds and the Role of Deuterated Analogues

Research into organotin chemistry began in the mid-19th century. researchgate.net The industrial applications of these compounds, discovered later, spurred significant research and development. researchgate.net Triphenyltin (TPT) compounds, a subset of the highly toxic triorganotin compounds, were developed for their potent fungicidal and biocidal properties, seeing use in agriculture and as anti-fouling agents for marine vessels. cymitquimica.comnih.govalsglobal.se

However, the widespread use of triphenyltin compounds led to concerns about their environmental persistence and toxicity to non-target organisms, particularly in aquatic ecosystems. cymitquimica.com This prompted extensive research into their environmental impact and has led to regulatory scrutiny and bans in many parts of the world. cymitquimica.comalsglobal.se

The evolution of analytical techniques brought about the need for more sophisticated research tools. Deuterated analogues such as Triphenyltin Hydroxide-d15 represent a modern advancement in this field. Their development was driven by the need for reliable internal standards for high-sensitivity analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.orgprinceton.edu These labeled compounds allow for precise quantification of triphenyltin residues in complex samples, aiding in environmental monitoring and regulatory enforcement.

Scope and Research Imperatives for Deuterium-Labeled Triphenyltin Hydroxide (B78521)

The primary research imperative for this compound is its application as an internal standard for the precise and accurate measurement of triphenyltin hydroxide and related species. Its use is crucial in environmental monitoring programs that assess the contamination levels in soil, sediment, water, and biota.

Key research applications include:

Quantitative Environmental Analysis: Employing this compound as an internal standard in isotope dilution mass spectrometry allows for the mitigation of matrix interference and variations in instrument response, leading to highly reliable data on the concentration of triphenyltin pollutants. rsc.org

Degradation Pathway Studies: Researchers can use the deuterated compound to investigate the biotic and abiotic degradation pathways of triphenyltin hydroxide. By tracking the appearance of deuterated breakdown products, they can identify the transformation products and calculate the rates of degradation under various environmental conditions.

Toxicokinetic Studies: In laboratory settings, this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of triphenyltin compounds in organisms without interference from background levels of the non-labeled compound.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₈D₁₅HOSn cymitquimica.com
Molecular Weight 382.12 g/mol cymitquimica.com
Appearance White to Off-White Solid cymitquimica.comlgcstandards.com
Isotopic Purity Typically ≥98% (Deuterium)N/A
Solubility Insoluble in water; Soluble in most organic solvents. nih.gov

Properties

Molecular Formula

C18H17OSn

Molecular Weight

383.1 g/mol

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;;

InChI Key

NRHFWOJROOQKBK-NLOSMHEESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

Origin of Product

United States

Synthetic Methodologies for Deuterated Triphenyltin Hydroxide

Strategies for Deuterium (B1214612) Incorporation into Organotin Frameworks

The introduction of deuterium into organotin compounds can be achieved through several strategic approaches, primarily categorized as precursor-based deuteration and hydrogen-deuterium exchange methodologies.

Precursor-Based Deuteration Routes for Phenyltin Compounds

A common and effective strategy for synthesizing deuterated phenyltin compounds involves the use of deuterated precursors. This "bottom-up" approach ensures the precise placement of deuterium atoms within the phenyl rings. The synthesis typically starts with a deuterated aromatic compound, such as benzene-d6, which then undergoes a series of reactions to build the organotin framework. For instance, the Grignard reagent prepared from bromobenzene-d5 (B116778) can be reacted with a tin halide to yield the desired deuterated phenyltin compound. This method offers high levels of isotopic enrichment and is often the preferred route for producing highly deuterated standards like Triphenyltin-d15 chloride. chiron.no

Hydrogen-Deuterium Exchange (HDE) Methodologies

Hydrogen-Deuterium Exchange (HDE) represents an alternative strategy for introducing deuterium into a pre-existing organotin molecule. mdpi.com This method involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. mdpi.comsnnu.edu.cn

Acid or base-catalyzed HDE reactions can be employed, where the presence of a Brønsted acid or base promotes the exchange process. mdpi.com For aromatic compounds, transition metal catalysts, particularly those based on iridium, have proven to be highly effective for directing the C-H deuteration at specific positions, such as the ortho-position of a phenyl group. snnu.edu.cn While HDE can be a powerful tool, it may sometimes lead to a mixture of partially and fully deuterated products, and achieving high isotopic purity can require multiple exchange cycles. scielo.org.mx

Synthesis Protocols for Triphenyltin (B1233371) Hydroxide-d15 Analogues

The synthesis of Triphenyltin Hydroxide-d15 can be accomplished through either direct synthesis or by the derivatization of a suitable deuterated precursor.

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved by the hydrolysis of a corresponding deuterated triphenyltin halide, such as Triphenyl-d15-tin chloride. chemicalbook.com This precursor, Triphenyl-d15-tin chloride, is commercially available and serves as a key starting material. lgcstandards.com The hydrolysis reaction is typically carried out by reacting the deuterated chloride with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system. thescipub.comusm.my

For example, a general procedure involves dissolving Triphenyl-d15-tin chloride in an organic solvent and treating it with an aqueous solution of a base. The resulting this compound then precipitates from the solution and can be isolated by filtration.

Derivatization Techniques for Isotope Introduction

Derivatization techniques are fundamental in the analysis of organotin compounds and can also be adapted for the introduction of isotopes. researchgate.netresearchgate.net While often used to enhance volatility for gas chromatography, these chemical modifications can also serve as a means to introduce deuterium. researchgate.net

One common derivatization method is alkylation using Grignard reagents. rsc.org In the context of synthesizing a deuterated standard, one could envision reacting a tin tetrachloride with a deuterated phenyl Grignard reagent (C₆D₅MgBr) to form tetraphenyltin-d20. Subsequent controlled cleavage of the phenyl groups could potentially lead to Triphenyltin-d15 derivatives.

Another significant derivatization technique involves the use of sodium tetraethylborate (NaBEt₄), which is commonly used for the ethylation of organotin compounds prior to GC analysis. ivl.se While not a direct route to phenyl deuteration, this highlights the importance of derivatization in the broader field of organotin analysis. Isotope-coded derivatization is another powerful technique where a labeling reagent containing a stable isotope is used to tag analytes, facilitating their detection and quantification in complex matrices. researchgate.net

Chemical and Isotopic Purity Assessment of Synthesized Deuterated Standards

The utility of a deuterated standard is critically dependent on its chemical and isotopic purity. Therefore, rigorous assessment of these parameters is an essential final step in the synthetic process.

Several analytical techniques are employed to determine the purity of synthesized this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess chemical purity, often indicating purities greater than 95%. lgcstandards.com

Mass spectrometry (MS) is indispensable for confirming the isotopic enrichment of the deuterated compound. By comparing the mass spectrum of the deuterated standard to its non-deuterated counterpart, the degree and location of deuterium incorporation can be accurately determined. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also a powerful tool for verifying the structure and assessing the extent of deuteration by observing the disappearance or reduction of signals corresponding to the substituted protons. For organotin compounds, ¹¹⁹Sn NMR provides valuable information about the coordination environment of the tin atom. thescipub.comusm.myasianpubs.org

The combination of these analytical methods ensures that the synthesized deuterated standard meets the high purity requirements for its intended application as an internal standard or for use in tracer studies. chromatographyonline.com

Analytical Verification of Deuterium Enrichment

The confirmation of isotopic substitution and the quantification of deuterium enrichment in this compound are critical steps following its synthesis. These analytical procedures ensure the compound's suitability for its intended applications, such as an internal standard in quantitative analyses. scbt.comresearchgate.net The primary techniques employed for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the incorporation of deuterium atoms by analyzing the mass-to-charge ratio (m/z) of the molecule. The molecular weight of this compound is higher than its non-deuterated counterpart due to the replacement of 15 hydrogen atoms (¹H) with 15 deuterium atoms (²H or D).

The analysis of Triphenyltin-d15 (TPT-d15), a closely related derivative, by gas chromatography-mass spectrometry (GC-MS) is a common application. researchgate.net In these methods, the deuterated compound serves as an internal standard for the quantification of non-labeled triphenyltin compounds. researchgate.net The mass spectrum of d15-TPT shows a characteristic molecular ion peak corresponding to its increased mass. For instance, a mass spectrum for d15-TPT has been reported with a significant mass number at 351.00. lcms.cz This isotopic signature allows for its clear differentiation from the native compound in complex matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for verifying deuterium enrichment. The presence of deuterium significantly alters the NMR properties of the molecule. scbt.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For this compound, where the deuterium labels are on the phenyl rings, the signals corresponding to these aromatic protons would be virtually eliminated. The degree of deuteration can be quantified by comparing the integration of any remaining residual proton signals on the phenyl rings to the integration of a non-deuterated internal standard.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to the phenyl groups confirms the successful incorporation of deuterium at these positions.

¹¹⁹Sn NMR: The chemical shifts and coupling constants in ¹¹⁹Sn NMR are sensitive to the coordination environment of the tin atom. researchgate.netusm.my While primarily used for structural elucidation, changes in the isotopic composition of the phenyl ligands can subtly influence the tin nucleus's electronic environment, which may be observable. The coupling constants between tin and deuterium, such as ³J(Sn,D), can provide definitive proof of deuteration and information about the molecule's conformation. iupac.org

The combination of these techniques provides a comprehensive verification of the isotopic purity of this compound. Commercial standards often specify a high degree of isotopic enrichment, for example, 99 atom % D. lgcstandards.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₈D₁₅HOSn lgcstandards.com
Molecular Weight382.122 g/mol lgcstandards.com
Accurate Mass383.116 Da lgcstandards.com
Isotopic Purity (Deuterium)99 atom % D lgcstandards.com
Unlabeled CAS Number76-87-9 lgcstandards.com

Stereochemical Considerations in Deuteration

The introduction of deuterium into the phenyl rings of triphenyltin hydroxide does not create new chiral centers directly, as the deuteration occurs on achiral sp²-hybridized carbon atoms of the aromatic rings. However, the stereochemistry of organotin compounds is a subject of significant interest, particularly concerning the geometry around the tin atom, and isotopic labeling can be a powerful tool for its study. researchgate.netiupac.org

The coordination geometry of the tin atom in triphenyltin compounds can vary. For instance, four-coordinate compounds typically exhibit a tetrahedral geometry, while five-coordinate compounds often adopt a trigonal bipyramidal structure. researchgate.net The specific geometry can be influenced by the nature of the ligands and intermolecular interactions. researchgate.net

NMR spectroscopy is a key technique for investigating these stereochemical aspects. The chemical shifts and coupling constants are highly dependent on the coordination number and geometry of the tin atom. researchgate.net

¹¹⁹Sn Chemical Shifts: The ¹¹⁹Sn NMR chemical shift (δ(¹¹⁹Sn)) is particularly sensitive to the coordination environment. For four-coordinate triphenyltin compounds, δ(¹¹⁹Sn) values are typically found in the range of -40 to -120 ppm. usm.my In contrast, five-coordinate species with a trigonal bipyramidal arrangement show δ(¹¹⁹Sn) values in the more shielded range of -180 to -260 ppm. researchgate.net

Coupling Constants: The analysis of coupling constants involving the tin nucleus provides detailed structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is also dependent on the tin atom's coordination, with values for four-coordinate compounds typically falling between 550–660 Hz. researchgate.net In deuterated analogs like this compound, the Karplus-like angular dependence of three-bond tin-deuterium coupling constants, ³J(Sn,D), can be employed to determine the stereochemistry and conformation of the molecule. iupac.org This principle has been successfully applied to elucidate the stereochemistry of various organotin reactions. iupac.org

Advanced Analytical Techniques Utilizing Triphenyltin Hydroxide D15 As a Research Tool

Mass Spectrometry (MS) Applications in Environmental and Biological Matrices

In mass spectrometry, the use of stable isotopically labeled analogues, such as Triphenyltin (B1233371) Hydroxide-d15, is a cornerstone for achieving high accuracy and precision. When analyzing environmental samples (like water and sediment) or biological tissues, the sample matrix can interfere with the instrument's signal, either suppressing or enhancing it. chromatographyonline.com By adding a known quantity of the deuterated standard to the sample before processing, the analyte and the standard experience the same effects during extraction, derivatization, and analysis. This allows for reliable correction of these matrix effects and any analyte loss during sample preparation. bcp-instruments.com

Isotope Dilution Mass Spectrometry (IDMS) for Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. rsc.orgnih.gov The method involves introducing a known amount of an isotopically enriched standard—in this case, Triphenyltin Hydroxide-d15—into the sample. epa.govivl.se The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. Since the amount of the added standard is known, the concentration of the native analyte in the sample can be calculated with high precision, effectively minimizing uncertainties related to sample preparation and matrix interferences. rsc.orgnih.gov This approach is considered a definitive method for the speciation of organotin compounds. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in tandem with isotope dilution, is a robust method for the separation, identification, and quantification of different organotin species. epa.govnih.gov For volatile analysis by GC, organotin compounds like triphenyltin typically require a derivatization step, commonly ethylation using sodium tetraethylborate, to increase their volatility. epa.govnih.gov

Triphenyltin-d15 is used as an internal standard to quantify its non-deuterated analogue, Triphenyltin (TPT). nih.govresearchgate.net Research has demonstrated the effectiveness of this method for various matrices. For instance, a study on water and sediment samples using deuterated organotins as internal standards reported mean recoveries of 104% for water and 98.1% for sediment. epa.gov The detection limits achieved were as low as 0.16 to 3.5 ng/L for water and 0.48 to 11 µg/kg for sediment. epa.gov Another method developed for water-soluble paints and adhesives showed recoveries between 81% and 118% with method quantification limits ranging from 0.0090 to 0.025 µg/g. nih.gov

Table 1: Performance of GC-MS Methods Utilizing Deuterated Organotin Standards

Matrix Derivatization Agent Analyte Recovery (%) Method Detection/Quantification Limit Reference
Water Sodium Tetraethylborate Organotins (incl. TPT) 104 0.16-3.5 ng/L epa.gov
Sediment Sodium Tetraethylborate Organotins (incl. TPT) 98.1 0.48-11 µg/kg epa.gov
Paints & Adhesives Sodium Tetraethylborate TBT & TPT 81-118 0.0090-0.025 µg/g nih.gov
Biological Tissue Ethylation TPT Not specified 0.8 ng/g (MQL) researchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a powerful alternative for analyzing organotin compounds, especially in complex samples, and has the significant advantage of not requiring a derivatization step. rsc.org This simplifies sample preparation and avoids potential errors associated with the derivatization reaction. The use of Triphenyltin-d15 (often referred to as Fentin-d15 in this context) as an internal standard is crucial for ensuring accuracy. eurl-pesticides.eu

A method for analyzing organotins in sediment and drinking water by LC-ID-MS demonstrated recoveries of 70–114% with the isotope dilution method, a significant improvement over the 33–68% recoveries seen with external calibration. rsc.org The precision was also excellent, with relative standard deviations (RSDs) between 1.2% and 2.9%. rsc.org Similarly, a validated LC-MS/MS method for determining triphenyltin residues in surface water and soil reported recoveries of 86-107% for water and 72-87% for soil, with practical quantification limits of 0.1 μg/L and 10 µg/kg, respectively. researchgate.net

Table 2: Performance of LC-MS/MS Methods Utilizing Deuterated Organotin Standards

Matrix Analyte Recovery (%) Method Quantification Limit Reference
Drinking Water Organotins (incl. TPT) 70-114 0.5–1.2 ng/L (LOD) rsc.org
Sediment Organotins (incl. TPT) 70-114 Not specified rsc.org
Surface Water TPT 86-107 0.1 µg/L researchgate.net
Soil TPT 72-87 10 µg/kg researchgate.net
Infant Formula Fentin (TPT) Not specified Not specified eurl-pesticides.eu

When chromatography systems like GC or LC are interfaced with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it creates a highly sensitive technique for elemental speciation. nih.govrsc.org This hyphenated technique combines the separation power of chromatography with the element-specific and highly sensitive detection of ICP-MS. It can accurately measure the concentration of different tin species (e.g., tributyltin vs. triphenyltin) in a sample.

The use of isotopically labeled standards, including tin-isotope enriched and deuterated phenyltin standards, is essential for accurate quantification via isotope dilution. ivl.senih.gov A comparison between GC-MS and GC-ICP-MS for analyzing organometallic compounds in biological tissues found that GC-ICP-MS offered lower limits of quantification (0.02-0.27 pg) compared to GC-MS (0.06-1.45 pg). nih.gov LC-ICP-MS is also a viable alternative to GC-based methods, capable of analyzing six organotin species, including triphenyltin, in under 6.5 minutes without sample derivatization. rsc.org

Table 3: Comparison of Limits of Quantification (LOQ) for GC-MS and GC-ICP/MS in Biological Tissues

Technique Limit of Quantification (LOQ) Reference
GC-MS 0.06–1.45 pg nih.gov
GC-ICP/MS 0.02–0.27 pg nih.gov

Fragmentation Pattern Analysis and Isotopic Fingerprinting

The core principle of using this compound in mass spectrometry is its unique isotopic fingerprint. The mass of the molecule is increased by 15 mass units due to the deuterium (B1214612) atoms, creating a distinct isotopic pattern that is easily resolved from the non-labeled analyte by the mass spectrometer. researchgate.net

During analysis, specific ions are monitored for both the analyte and the standard. This is often done using Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM). researchgate.net For ethylated triphenyltin, a key ion monitored is [Sn(C6H5)2(C2H5)]+, while for its d15-labeled counterpart, the corresponding ion is [Sn(C6D5)2(C2H5)]+. The fragmentation patterns of the labeled and unlabeled compounds are virtually identical chemically, but the fragments containing the deuterated phenyl groups will have a corresponding mass shift. This allows for unambiguous identification and interference-free quantification. A chromatogram from a GC/MS analysis of biological samples clearly shows distinct peaks for TPT and TPT-d15, demonstrating the effective use of this isotopic fingerprinting for accurate analysis. researchgate.net

Table 4: Example of Monitored Ions (m/z) for Ethylated Organotins in GC-MS

Compound Abbreviation Monitored Ion (m/z) Reference
Triphenyl tin TPhT 351 aliyuncs.com
Triphenyl tin (d15) TPhT (d15) 366 aliyuncs.com
Diphenyl tin DPhT 305 aliyuncs.com
Diphenyl tin (d10) DPT (d10) 315 (derived from researchgate.net) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

While less common than its use in MS, this compound also has applications in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of protons with deuterium atoms profoundly alters the molecule's NMR properties. scbt.com In ¹H NMR spectroscopy, the signals from the phenyl rings are absent, which dramatically simplifies the spectrum. This can be advantageous for studying the remaining protons in a molecule or for monitoring interactions at other sites without spectral crowding from the intense phenyl proton signals.

This isotopic labeling is a powerful tool for elucidating reaction pathways and mechanisms. scbt.com By selectively deuterating parts of a molecule, researchers can track molecular interactions and conformational changes with greater precision. For example, NMR studies on triphenyltin chloride (a closely related compound) have been used to investigate weak intermolecular associations in solution. researchgate.net Using ¹³C and ¹¹⁹Sn NMR, researchers could probe the molecular reorientational motion and internal rotation of the phenyl groups to understand these subtle interactions. researchgate.net The use of this compound would offer a more refined way to conduct such mechanistic studies, providing clearer insight into the behavior and interactions of the triphenyltin moiety in various chemical and biological environments. scbt.com

Deuterium NMR (²H NMR) for Site-Specific Information

Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful technique for obtaining site-specific information about molecules that have been isotopically labeled with deuterium. In the case of this compound, the deuterium atoms are specifically located on the phenyl rings. ²H NMR spectroscopy can confirm the incorporation of deuterium and provide insights into the molecular environment of these labeled sites.

The replacement of hydrogen with deuterium results in a significant change in the nuclear magnetic properties. Deuterated solvents are commonly used in NMR to avoid interference from the solvent signal, allowing for clearer analysis of the sample. tcichemicals.com The principles of ²H NMR are also applied to study the labeled compound itself. The deuterium isotope effect can lead to shifts in the NMR signals of nearby nuclei, such as ¹³C, providing further structural information. researchgate.netblogspot.com The analysis of these isotope effects on ¹³C chemical shifts can help in understanding the electronic and steric structure of the molecule. researchgate.net

Multi-Nuclear NMR (e.g., ¹¹⁹Sn NMR, ¹³C NMR) in Conjunction with Deuterium Labeling

The presence of deuterium in this compound also enhances the utility of other NMR techniques, including ¹¹⁹Sn and ¹³C NMR.

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being one of the most commonly studied due to its favorable sensitivity. northwestern.edu ¹¹⁹Sn NMR provides direct information about the electronic environment around the tin atom. The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the nature of the groups attached to the tin center. northwestern.edu In deuterated compounds like this compound, subtle changes in the electronic structure due to the isotope effect can be observed, offering a finer probe of the molecular structure. scbt.comresearchgate.net

¹³C NMR: In ¹³C NMR, the signals from the carbon atoms in the phenyl rings of this compound will be affected by the attached deuterium atoms. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group). blogspot.com Furthermore, the deuterium isotope effect typically causes an upfield shift in the ¹³C resonance of the directly attached carbon and can also influence the chemical shifts of carbons further away. researchgate.netblogspot.com While broadband proton decoupling is a standard technique to simplify ¹³C spectra by removing ¹H-¹³C coupling, the C-D coupling remains, providing valuable information about the deuterated sites. libretexts.org The wide range of chemical shifts in ¹³C NMR allows for the clear resolution of signals from different carbon atoms within the molecule. libretexts.org

Studies on related organotin compounds, such as triphenyltin chloride, have utilized ¹¹⁹Sn and ¹³C NMR to investigate molecular interactions and reorientational motion in solution, demonstrating the power of these techniques for structural elucidation. nih.govresearchgate.net

Chromatographic Separations for Isotopic Resolution

The separation of isotopically labeled compounds from their non-labeled counterparts is a critical aspect of many analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for achieving such separations, known as isotopic resolution. nih.govnih.gov

The slight differences in physical properties between deuterated and non-deuterated compounds, arising from the mass difference, can be exploited for chromatographic separation. nih.govchromforum.org The retention times of isotopologues can vary depending on the chromatographic conditions and the stationary phase used. nih.govchromforum.org For instance, nonpolar stationary phases in GC often exhibit an "inverse isotope effect," where the heavier deuterated compound elutes earlier, while polar stationary phases may show a "normal isotope effect." nih.gov

The ability to separate this compound from native triphenyltin compounds is essential for its use as an internal standard in isotope dilution analysis, ensuring accurate quantification by minimizing spectral interferences. tandfonline.comresearchgate.net

Solid-Phase Extraction (SPE) and Microextraction (SPME) with Deuterated Internal Standards

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used sample preparation techniques for the extraction and preconcentration of analytes from complex matrices. rsc.orgpsu.edu The use of deuterated internal standards, such as this compound, is crucial for improving the accuracy and precision of these methods. acs.orgchromatographyonline.com

SPE: In SPE, a sample is passed through a solid sorbent that retains the analytes of interest. nih.gov The analytes are then eluted with a small volume of solvent. This process not only concentrates the analyte but also removes interfering matrix components. chromatographyonline.comnih.gov

SPME: SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. sigmaaldrich.comnih.gov The fiber can be exposed to the headspace above a sample or directly immersed in a liquid sample. superchroma.com.tw After extraction, the analytes are thermally desorbed from the fiber directly into the injection port of a gas chromatograph. superchroma.com.tw

By adding a known amount of this compound to the sample before extraction, any loss of the target analyte during the sample preparation process can be corrected for. chromatographyonline.comresearchgate.net Since the deuterated standard is chemically almost identical to the analyte, it is assumed to behave similarly during extraction and analysis. csic.es This isotope dilution approach significantly improves the reliability of quantitative analysis, especially at trace levels in complex environmental and biological samples. acs.orgresearchgate.net

Derivatization Strategies for Enhanced Chromatographic Performance

Due to the low volatility and polar nature of many organotin compounds, including triphenyltin hydroxide (B78521), derivatization is often a necessary step prior to gas chromatographic analysis. sciex.compjoes.comanalchemres.org Derivatization converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. pjoes.comjst.go.jp

Common derivatization reagents for organotin compounds include:

Sodium tetraethylborate (NaBEt₄): This reagent ethylates the organotin compounds, replacing the hydroxide or other anionic group with an ethyl group. pjoes.comjst.go.jpnih.gov

Grignard reagents (e.g., ethylmagnesium bromide, EtMgBr): These reagents also alkylate the organotin compounds. nih.govrsc.org

The resulting derivatized compounds, such as ethyltriphenyltin, are more amenable to GC separation and detection. jst.go.jpnih.gov When this compound is used as an internal standard, it undergoes the same derivatization reaction, forming its corresponding derivatized analogue (e.g., ethyl(triphenyl-d15)tin). chromatographyonline.com This ensures that the internal standard accurately reflects the derivatization efficiency and any potential losses during this step, leading to more accurate quantification of the target analyte. rsc.org

The following table summarizes common derivatization reagents used for the analysis of triphenyltin compounds.

Derivatization ReagentTarget AnalyteResulting DerivativeAnalytical TechniqueReference
Sodium tetraethylborate (NaBEt₄)Triphenyltin compoundsEthyltriphenyltinGC-FPD, GC-MS pjoes.comjst.go.jpnih.gov
Grignard reagents (e.g., EtMgBr)Triphenyltin compoundsEthyltriphenyltinGC-MS/MS nih.govrsc.org

Environmental Fate and Transformation Pathways Investigated with Isotopic Tracers

Photolytic Degradation Mechanisms of Triphenyltin (B1233371) Hydroxide-d15

Sunlight plays a crucial role in the breakdown of triphenyltin compounds in the environment. nih.gov The isotopic labeling of Triphenyltin Hydroxide-d15 allows for precise tracking and analysis of its photolytic degradation processes. scbt.com

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of moles of a substance that react per einstein of light absorbed. For the non-deuterated form, Triphenyltin Hydroxide (B78521) (TPTH), in a 5 mM phosphate-buffered water at pH 7, the effective quantum yield for the UV-254 system was determined to be 3.0 (± 0.1) × 10⁻² mol Ein⁻¹. morressier.com The molar extinction coefficient under these conditions was 1.16 × 10⁴ M⁻¹ cm⁻¹. morressier.com

The degradation of TPTH follows pseudo-first-order kinetics. morressier.com In pure water, approximately 72% of triphenyltin hydroxide was photodegraded by sunlight over 36 days. nih.gov The degradation is accelerated in the presence of hydroxyl radicals, such as in a UV-H₂O₂ system, where the apparent second-order rate constant for the reaction of TPTH with hydroxyl radicals was found to be 5.5 × 10⁸ M⁻¹ s⁻¹. morressier.com While specific kinetic data for the d15 (B612444) isotopologue is not extensively available, the principles of photoreaction kinetics are directly applicable. The use of deuterated standards like this compound is crucial for accurately quantifying the parent compound and its metabolites in environmental samples during such kinetic studies. researchgate.net

Table 1: Photochemical Reaction Kinetic Data for Triphenyltin Hydroxide (TPTH)

ParameterValueConditions
Molar Extinction Coefficient1.16 × 10⁴ M⁻¹ cm⁻¹5 mM phosphate-buffered water, pH 7
Effective Quantum Yield (UV-254)3.0 (± 0.1) × 10⁻² mol Ein⁻¹5 mM phosphate-buffered water, pH 7
Apparent 2nd-order Rate Constant with •OH5.5 × 10⁸ M⁻¹ s⁻¹UV-H₂O₂ system

This table presents data for the non-deuterated compound, which serves as a baseline for understanding the photoreactions of its deuterated analogue.

The primary mechanism of photolytic degradation for triphenyltin compounds is a stepwise dephenylation process. nih.gov UV light accelerates this degradation, leading to the formation of diphenyltin (B89523) and monophenyltin species, and ultimately inorganic tin. nih.gov

The use of this compound is instrumental in identifying these degradation products. Mass spectrometry techniques can distinguish the deuterated photoproducts from the background and from the degradation products of the non-deuterated compound. For example, the photolysis of this compound would be expected to produce deuterated diphenyltin (DPT-d₁₀) and monophenyltin (MPT-d₅) species. The distinct mass-to-charge (m/z) ratios of these deuterated products, due to the presence of deuterium (B1214612) atoms, allow for their unambiguous identification and quantification. researchgate.net This isotopic shift is a key advantage in metabolic and environmental fate studies, providing clearer insights into the transformation pathways. scbt.com

Microbial Biotransformation Pathways of this compound

Microorganisms play a vital role in the environmental degradation of organotin compounds. The use of this compound as a tracer allows for detailed investigation into these biotic transformation processes. scbt.comresearchgate.net

The principal microbial degradation pathway for triphenyltin compounds is a sequential dephenylation (a form of dealkylation for organometallics). nih.gov Bacteria have been shown to cleave the aryl-tin bonds, transforming triphenyltin into less substituted and generally less toxic organotin compounds. nih.govnih.gov

Studies using non-deuterated triphenyltin have demonstrated that incubation with certain bacterial strains, such as Pseudomonas chlororaphis, leads to the rapid degradation of triphenyltin to diphenyltin (DPT). nih.gov Further degradation to monophenyltin (MPT) and eventually inorganic tin also occurs. researchgate.netnih.gov In studies of pecan orchards sprayed with triphenyltin hydroxide, both DPT and MPT were found in leaves and soil, with MPT often being the predominant compound over time, indicating progressive degradation. researchgate.net

When this compound is used in such studies, the resulting degradation products will be deuterated. For example, the initial dephenylation would yield Diphenyltin-d10 (DPT-d₁₀), and a subsequent step would produce Monophenyltin-d5 (MPT-d₅). These deuterated metabolites can be precisely tracked and quantified using methods like gas chromatography-mass spectrometry (GC-MS), confirming the stepwise degradation pathway. researchgate.net

Table 2: Stepwise Dephenylation Products of this compound

Parent CompoundPrimary Degradation ProductSecondary Degradation ProductFinal Product
This compoundDiphenyltin-d10 speciesMonophenyltin-d5 speciesInorganic Tin

Various bacterial species and consortia have been identified as capable of degrading organotin compounds. For instance, Pseudomonas chlororaphis strain CNR15 has been shown to effectively degrade triphenyltin to diphenyltin. nih.gov The degradation often occurs during the log phase of bacterial growth. nih.gov Other studies have implicated a range of bacteria, including Pseudomonas sp., Stenotrophomonas sp., Delftia sp., Brevundimonas sp., Curtobacterium sp., and Microbacterium sp., in the degradation of complex organic pollutants, suggesting that similar consortia could be effective against triphenyltin compounds. mdpi.com

The degradation is often catalyzed by enzymes. For organotin compounds in general, cytochrome P-450 enzymes are known to be involved in dealkylation and dearylation processes. nih.gov Research on the degradation of triphenyltin by Pseudomonas chlororaphis suggests that the dephenylation to diphenyltin is a stoichiometric conversion catalyzed by the bacterium. nih.gov The use of bacterial consortia can lead to more efficient degradation than single strains, as different species may carry out different steps in the degradation pathway or create a more favorable environment for degradation. frontiersin.orgnih.gov

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of biotic degradation, a significant KIE can indicate that the breaking of a bond involving the isotopically substituted atom is the rate-determining step of the enzymatic reaction.

For this compound, the bonds being broken during dephenylation are carbon-tin bonds, not carbon-deuterium bonds. Therefore, a primary KIE is not expected for the cleavage of the phenyl group itself. However, secondary KIEs could potentially be observed. More significantly, the use of deuterated compounds can sometimes be limited by bioavailability issues or mass transfer limitations in microbial systems, which can affect the observed isotope fractionation and degradation kinetics. ufz.de While specific studies on the KIE in the biotic degradation of this compound are scarce, the principles of isotope fractionation analysis are a valuable tool for understanding reaction mechanisms. For example, in the degradation of other pollutants, significant isotope fractionation has been observed during biotic degradation, indicating specific bond-cleavage steps. ufz.de The absence of a significant KIE in the degradation of this compound would suggest that the cleavage of the C-D bonds is not the rate-limiting step in its biotransformation.

Abiotic Hydrolysis and Speciation Dynamics in Aquatic Environments

The persistence and form of triphenyltin (TPT) compounds in water are heavily influenced by abiotic processes, particularly hydrolysis, which dictates their speciation. In aquatic environments, triphenyltin compounds undergo hydrolysis to form triphenyltin hydroxide (TPTH), which exists in equilibrium with the hydrated triphenyltin cation ((C₆H₅)₃Sn(H₂O)₂⁺) and other complexes depending on the water's chemical composition. inchem.orgsfei.org

Research indicates that the speciation between the neutral TPTH and the cation is pH-dependent. An acidity constant (pKa) of 5.20 has been determined for TPT, indicating that at this pH, the concentrations of the cationic form and the neutral hydroxide form are equal. sfei.orgacs.org At lower pH values, the cationic species is predominant, while at higher pH, the neutral triphenyltin hydroxide is the major form. sfei.orgacs.org Furthermore, triphenyltin is known to form complexes with various anions present in the water, such as chlorides, which can influence its solubility and partitioning behavior. inchem.orgacs.org Studies have shown that triphenyltin compounds are generally stable to hydrolysis in the dark over a wide pH range. nih.gov

Investigating these speciation dynamics relies on precise analytical methods. The use of deuterated internal standards, like this compound, is crucial for isotope dilution mass spectrometry (IDMS). This technique allows for the accurate quantification of TPT and its degradation products, such as diphenyltin (DPT) and monophenyltin (MPT), in complex water matrices. envirotech-online.comepa.gov By adding a known amount of the deuterated standard to a sample, analysts can correct for losses during sample preparation and analysis, ensuring high accuracy and reproducibility in determining the environmental concentrations and transformation rates of these compounds. epa.gov

Sorption, Desorption, and Mobility Studies of this compound in Soil and Sediment

The mobility of triphenyltin compounds in the environment is largely controlled by their interaction with soil and sediment particles. Research consistently shows that triphenyltin has a strong affinity for soil and sediment, leading to high sorption and limited mobility. researchgate.netresearchgate.net This strong binding means the compound is likely to accumulate in the upper layers of soil and in benthic sediments rather than leaching into groundwater. cdc.govpublications.gc.ca

The quantification of this behavior is achieved through laboratory and field studies that measure sorption and desorption coefficients. In these studies, isotopically labeled compounds like this compound are indispensable tools. They are used as internal standards in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accurate measurement of the non-labeled compound's concentration in both the solid (soil/sediment) and aqueous phases. envirotech-online.comepa.govanalchemres.org This approach, known as isotope dilution, corrects for matrix effects and procedural losses, which is critical for obtaining reliable data on partitioning behavior. epa.govivl.se

Studies have determined sorption distribution coefficients (Kd) for triphenyltin in various sediments, with values reported to range from 746.1 to 2465.2 mL/g, indicating strong adsorption. researchgate.netresearchgate.net The use of deuterated analogs in the analytical process ensures that such values accurately reflect the compound's partitioning in the environment. envirotech-online.comivl.se

Table 1: Reported Sorption Coefficients for Triphenyltin in Sediment This table presents data from studies on triphenyltin, the analysis of which relies on methods using deuterated internal standards for accuracy.

ParameterValue RangeSystemReference
Distribution Coefficient (Kd)746.1 - 2465.2 mL/gFreshwater Sediments researchgate.netresearchgate.net
Acidity Constant (pKa)5.20Aqueous Solution sfei.orgacs.org

The extent to which triphenyltin hydroxide binds to soil and sediment is influenced by a variety of environmental factors. Key parameters include the pH of the surrounding water, the organic matter content of the soil or sediment, and the presence of other ions. researchgate.netmdpi.comsciendo.com

pH: The pH affects the chemical form (speciation) of triphenyltin. At lower pH, the cationic form is more prevalent, which may interact differently with negatively charged soil particles compared to the neutral hydroxide form that dominates at higher pH. acs.orgacs.org

Organic Matter: Particulate organic matter in soil and sediment is a primary sorbent for organotin compounds. ivl.se Higher organic content generally leads to stronger sorption, reducing the compound's bioavailability and mobility.

Other Factors: The presence of anions like chloride can form neutral complexes with the triphenyltin cation, affecting its partitioning between water and sediment. acs.org Additionally, adsorbent dose, contact time, and temperature have been shown to influence the sorption process. researchgate.netsciendo.com

Isotopic tracers like this compound are vital for accurately assessing the impact of these parameters. By using deuterated standards in controlled laboratory experiments, researchers can reliably quantify the concentration of triphenyltin in different phases while systematically varying one parameter (e.g., pH) and keeping others constant. ivl.se This allows for the precise determination of how each environmental factor affects the compound's binding affinity.

Due to its strong sorption to soil particles, triphenyltin hydroxide is generally considered to have low mobility and a low potential for leaching into groundwater. cdc.govpublications.gc.ca However, it can be transported to surface waters through soil erosion and run-off, attached to soil particles. nih.govgreenpeace.to

Investigating these transport pathways requires methods that can trace the movement of the compound from its point of application. Deuterated analogs such as this compound are ideal for this purpose. In field or lysimeter studies, a known quantity of the deuterated compound can be applied to a soil plot. Subsequent analysis of soil cores at different depths, as well as water from leachate collectors and surface run-off, allows for precise tracking of the tracer's movement.

The use of an isotopic tracer is critical because it allows the applied compound to be unequivocally distinguished from any pre-existing organotin contamination in the environment. Analytical techniques like GC-MS can selectively detect the deuterated molecule, enabling accurate quantification of its concentration even at the trace levels expected in leachate and run-off water. envirotech-online.comtheses.fr This approach provides clear data on the extent of leaching and the potential for contamination of adjacent aquatic systems via surface run-off. theses.fr

Volatilization and Atmospheric Transport Research with Deuterated Organotins

The potential for triphenyltin hydroxide to enter the atmosphere is an important aspect of its environmental fate. It is considered semi-volatile from dry surfaces but has low volatility from water. dcceew.gov.au However, other organotin compounds have been shown to be released from sources like municipal waste deposits in volatile forms. nih.gov Research has identified that natural methylation processes in sediments can convert anthropogenic tin compounds into more volatile species, which can then be released into the atmosphere. researchgate.net

Studies on the atmospheric stability of related volatile organotins have estimated atmospheric half-lives, suggesting they can persist long enough to be transported over significant distances. nih.gov The estimated atmospheric half-life for triphenyltin hydroxide reacting with hydroxyl radicals is about 2.7 days. nih.gov

Research in this area benefits significantly from the use of deuterated organotins. To accurately measure volatilization rates from soil or water surfaces and to track atmospheric transport, experiments can be designed using a deuterated compound like this compound. By applying the labeled compound, researchers can collect air samples and use highly sensitive analytical methods to detect the specific deuterated molecules. This allows for precise quantification of the flux of the compound into the atmosphere and helps in modeling its subsequent transport and deposition, distinguishing it from other volatile compounds and non-labeled background tin. researchgate.net

Biogeochemical Cycling and Environmental Persistence Studies of Triphenyltin Hydroxide D15

Long-Term Fate and Persistence of Deuterated Triphenyltin (B1233371) Hydroxide (B78521) in Contaminated Ecosystems

Studies utilizing tracer compounds like Triphenyltin Hydroxide-d15 are crucial for understanding the long-term environmental fate of the pollutant. Research indicates that Triphenyltin Hydroxide (TPTH) is a persistent compound in various environmental compartments. Data submitted for reregistration to the U.S. Environmental Protection Agency (EPA) show that TPTH binds strongly to soil, is resistant to degradation from sunlight (photolysis), and does not easily break down through reaction with water (hydrolysis). epa.gov Its strong affinity for soil particles means it is not expected to leach into groundwater. epa.govmda.state.mn.us

The persistence of TPTH is significant, with a reported aerobic soil half-life exceeding 1,114 days. mda.state.mn.us In aquatic systems, while it may degrade, it can still persist long enough to pose risks. herts.ac.uk One study noted that TPT may degrade faster than tributyltin (TBT) in sediment cores, but it remains stable in water when kept in the dark. publications.gc.ca Another laboratory experiment observed that TPTH was not degraded over the course of the study period, highlighting its stability. researchgate.net The use of this compound allows scientists to precisely track the movement and breakdown of the parent compound over long periods in complex ecosystems, distinguishing it from background levels and identifying its ultimate environmental sinks.

Remobilization and Redistribution from Sediment Sinks

Sediments are considered the primary sink for organotin compounds in aquatic environments. ivl.se However, they are not necessarily a permanent repository. Research has shown that these compounds can be remobilized and redistributed, re-entering the water column and the food web. ivl.se A study on the bioaccumulation of tributyltin (TBT) and triphenyltin (TPT) in a deep offshore marine food web concluded that sediments can act as a secondary source of TPT contamination. researchgate.net

A laboratory experiment conducted as part of the same study demonstrated that TPT that was sorbed to sediment could be transferred to polychaetes, a type of marine worm. researchgate.net This finding confirms that benthic (bottom-dwelling) organisms can ingest contaminated sediment, thereby introducing the pollutant into the food chain. researchgate.net The process of remobilization makes sediment-bound triphenyltin a long-term threat to aquatic ecosystems, as changes in environmental conditions can lead to its release and subsequent bioaccumulation. ivl.seresearchgate.net

Natural Methylation and Demethylation Processes of Organotin Species

The environmental transformation of organotin compounds is a key aspect of their biogeochemical cycle. While methylation (the addition of a methyl group) and demethylation (the removal of a methyl group) are known processes for some organotins like inorganic tin and butyltins, the primary degradation pathway for triphenyltin (TPT) is sequential dephenylation. publications.gc.cascience.gov This process involves the cleavage of the tin-carbon bond, resulting in the formation of diphenyltin (B89523) (DPT) and subsequently monophenyltin (MPT). publications.gc.caresearchgate.net

Biological and photochemical (ultraviolet irradiation) processes are considered the most significant drivers of this degradation. inchem.org While the methylation of other organotins like butyltin has been observed in the aquatic environment, it is not considered a significant transformation pathway for them. publications.gc.ca Similarly, the demethylation of already methylated tin compounds can also occur naturally. publications.gc.ca The use of deuterated tracers such as this compound is critical for accurately tracking the transformation of TPT into its DPT and MPT metabolites in complex environmental matrices, allowing researchers to quantify the rates and pathways of its degradation.

Tracing Bioaccumulation and Trophic Transfer Mechanisms using Deuterium (B1214612) Labels

Deuterium-labeled compounds like this compound are powerful tools for tracing the bioaccumulation and trophic transfer of pollutants. scbt.com Bioaccumulation of TPTH has been observed to occur along the food chain, particularly in organisms like fish and mollusks. ilo.orgnih.gov Studies have shown that TPT can bioaccumulate through the food web, with concentrations found to be higher in organisms at higher trophic levels. researchgate.net This pattern of biomagnification was observed for TPT but not for the related compound TBT in the same deep-sea ecosystem, suggesting TPT is less easily excreted and remains in organisms longer. researchgate.netresearchgate.net

The isotopic label in this compound allows scientists to introduce a known quantity of the compound into a controlled environment or to use it as an internal standard for samples collected from the field. acs.orgresearchgate.net This enables precise measurement of its uptake by organisms and its movement from one trophic level to the next, helping to elucidate the specific mechanisms of trophic transfer. scbt.comnih.gov

Understanding the rates at which organisms absorb (uptake) and expel (elimination) pollutants is fundamental to assessing bioaccumulation potential. Studies using isotopically labeled triphenyltin hydroxide have provided specific kinetic data for several model organisms. In one study, the uptake and elimination rates for radiolabeled TPTH were determined for guppies and rainbow trout larvae. nih.gov For guppies, the uptake rate was 41 L/kg-day and the elimination rate was 0.014/day, resulting in a bioconcentration factor (BCF) of 2,900 L/kg. nih.gov For rainbow trout larvae, the rates were 22 L/kg-day and 0.031/day, respectively, yielding a lower BCF of 650 mL/g, which was attributed to a higher elimination rate in the trout. nih.gov

Another study systematically investigated the uptake and elimination of TPT in the larvae of the midge Chironomus riparius. researchgate.net The data were fitted to a two-pool model, which allowed for the derivation of rate constants for uptake, excretion, and metabolism. researchgate.net The study found that bioconcentration was significantly lower for TBT than for TPT, primarily due to the rapid metabolism of TBT. researchgate.net

Table 1: Uptake and Elimination Kinetics of Triphenyltin Hydroxide in Aquatic Organisms

OrganismExposure DurationUptake Rate ConstantElimination Rate ConstantBioconcentration Factor (BCF)Source(s)
Guppy (Poecilia reticulata)30 days41 L/kg-day0.014 /day2900 L/kg nih.gov
Rainbow Trout (Oncorhynchus mykiss) Larvae4 days22 L/kg-day0.031 /day650 mL/g nih.gov
Midge (Chironomus riparius) LarvaeNot SpecifiedModel-derived constants determinedModel-derived constants determinedTPT showed higher bioconcentration than TBT researchgate.net

Once absorbed by an organism, triphenyltin compounds undergo metabolic transformation. In vitro studies using rat, hamster, and human hepatic (liver) microsomes have shown that triphenyltin is metabolized by the cytochrome P-450 enzyme system. nih.gov The primary metabolic pathway is dephenylation, where the triphenyltin molecule is broken down into diphenyltin (DPT) and monophenyltin (MPT). publications.gc.caresearchgate.net

Significant species differences in metabolism have been observed. For instance, the dearylation (dephenylation) of triphenyltin was found to be slower in hamsters than in rats. inchem.org This slower metabolism in hamsters correlated with a higher accumulation of triphenyltin in the pancreas. inchem.org Deuterated tracers like this compound are essential for such studies. isotope.comnih.gov They allow researchers to precisely follow the metabolic fate of the parent compound, identify and quantify the resulting metabolites (DPT and MPT), and compare metabolic pathways and efficiencies across different species, providing a clearer picture of its potential toxicity. nih.govnih.gov

Mechanistic Investigations of Chemical and Biological Interactions Facilitated by Deuterium Labeling

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. By measuring the KIE, scientists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. princeton.edu

In the context of Triphenyltin (B1233371) Hydroxide-d15, where all 15 hydrogen atoms on the three phenyl rings are replaced with deuterium, the study of KIEs can provide significant insights. scbt.comlgcstandards.com For any reaction involving the cleavage of a C-H bond on the phenyl rings, a primary KIE would be expected. The magnitude of this effect can help to characterize the transition state of the reaction. princeton.edu For instance, a large KIE would suggest a transition state where the C-H/C-D bond is significantly broken. Conversely, the absence of a KIE for a particular reaction would indicate that the cleavage of a phenyl C-H bond is not involved in the rate-limiting step.

Deuterium labeling is a well-established method for distinguishing between different potential reaction mechanisms. princeton.edursc.org For example, in elimination reactions, a large primary KIE is consistent with a mechanism where the C-H bond is broken in the rate-determining step. princeton.edu The use of TPTH-d15 allows for detailed studies of such reaction pathways, offering a clearer picture of its chemical behavior. scbt.com

Table 1: Research Findings on Kinetic Isotope Effects

FindingImplication for Triphenyltin Hydroxide-d15Citation
Deuterium substitution modifies a compound's kinetic isotope effects.Enables detailed studies of enzymatic reactions involving TPTH-d15. scbt.com
KIEs provide information about the rate-determining step of a reaction mechanism.Allows for the determination of whether C-H/C-D bond cleavage is rate-limiting. princeton.edu
The magnitude of the KIE is related to the extent of bond breaking in the transition state.Helps in characterizing the transition state structure in reactions of TPTH-d15. princeton.edu

Pathway Determination of Carbon-Tin Bond Cleavage Reactions

The degradation of organotin compounds like triphenyltin hydroxide (B78521) often involves the sequential cleavage of carbon-tin (C-Sn) bonds. This process can occur through various biotic and abiotic pathways, leading to the formation of di- and monophenyltin compounds, and eventually inorganic tin. nih.govscience.gov Understanding the mechanisms of this cleavage is crucial for assessing the environmental fate and persistence of these compounds.

Deuterium labeling of the phenyl rings in this compound offers a unique way to trace the fate of the phenyl groups during degradation. While the deuterium atoms are not directly attached to the tin atom, their presence can influence the electronic properties of the phenyl rings and potentially the strength of the C-Sn bond, albeit likely a secondary effect. More importantly, the deuterated phenyl groups act as a label that can be tracked analytically, for instance by mass spectrometry, as the molecule breaks down. iaea.org

By analyzing the structure of the degradation products, researchers can determine whether the phenyl groups remain intact or undergo further reactions after being cleaved from the tin atom. This information is vital for constructing a complete picture of the degradation pathway. For instance, if deuterated diphenyltin (B89523) and monophenyltin species are detected, it confirms the stepwise loss of phenyl groups.

Table 2: Research Findings on Carbon-Tin Bond Cleavage

FindingImplication for this compoundCitation
Triphenyltin compounds slowly decompose to inorganic tin via di- and monophenyltin compounds.Deuterium labeling helps track the phenyl moieties through the degradation steps. nih.gov
Biodegradation of tributyltin (a related organotin) proceeds via debutylation.Suggests a probable mechanism of dephenylation for TPTH, which can be confirmed using TPTH-d15. science.gov
Mass spectrometry is a key technique for identifying metabolites and degradation products.The mass shift due to deuterium in TPTH-d15 facilitates the identification of its specific degradation products in complex mixtures. iaea.org

Understanding Biotic and Abiotic Transformation Pathways at a Molecular Level

Triphenyltin hydroxide can be transformed in the environment through both biological (biotic) and non-biological (abiotic) processes. science.govresearchgate.netgoogle.com Biotic transformation is carried out by microorganisms, while abiotic transformation can be driven by factors such as sunlight (photolysis) and chemical reactions with other substances in the environment. nih.govscience.gov Distinguishing between these pathways and understanding their mechanisms at a molecular level is a key area of environmental chemistry.

This compound is an invaluable tool for these studies. scbt.com By conducting degradation experiments in the presence and absence of microorganisms, and under different environmental conditions (e.g., with and without light), researchers can compare the transformation products of TPTH-d15. The isotopic label ensures that the observed products originate from the starting compound.

For example, studies have shown that triphenyltin compounds are slowly decomposed by sunlight. nih.gov Using TPTH-d15, one could investigate the photolytic degradation pathway in detail. The analysis of the resulting deuterated photoproducts could reveal the specific photochemical reactions that occur, such as whether the phenyl rings are hydroxylated or undergo other modifications during photolysis. Similarly, in biotic degradation studies, the identification of specific deuterated metabolites can provide clues about the enzymatic processes involved in the breakdown of the compound by microorganisms. scbt.comscience.gov

Table 3: Research Findings on Transformation Pathways

FindingImplication for this compoundCitation
Triphenyltin hydroxide is slowly decomposed by sunlight and more rapidly by UV light.TPTH-d15 can be used to study the mechanisms of photodegradation by tracking the deuterated products. nih.gov
Isotopic labeling enhances the utility of a compound in environmental and biochemical research.TPTH-d15 is well-suited for tracking the movement and transformation of triphenyltin in ecosystems. scbt.com
Isotope fractionation can distinguish between abiotic and biotic degradation pathways for some pollutants.Comparing the transformation of TPTH-d15 under different conditions helps elucidate the dominant environmental degradation mechanisms. researchgate.net

Deuterium-Assisted Studies of Organotin Interactions with Biomolecules and Environmental Ligands

The biological activity and environmental behavior of triphenyltin hydroxide are determined by its interactions with various molecules. In biological systems, these include proteins, enzymes, and DNA. nih.govstemwomen.org In the environment, organotins can interact with natural ligands such as humic acids. The use of this compound can help to elucidate the nature of these noncovalent interactions. scbt.comnih.gov

Although KIEs are most pronounced for reactions involving covalent bond cleavage, deuterium substitution can also have more subtle effects on noncovalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov These are known as binding isotope effects (BIEs). nih.gov While often small, BIEs can provide high-resolution information about the atomic changes that occur when a ligand binds to a macromolecule. nih.govnih.gov

In the case of TPTH-d15, the deuterium atoms on the phenyl rings could subtly alter the interactions with a biological target, such as an enzyme's active site. scbt.com For example, studies on the unlabeled compound have shown it binds to tubulin and DNA. nih.gov By using techniques like nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the presence of deuterium, researchers can gain more precise information about how TPTH-d15 is oriented within a binding site. scbt.com The modified NMR properties of the deuterated compound enable precise tracking of its molecular interactions. scbt.com This allows for a more detailed understanding of the structural basis for its biological effects.

Table 4: Research Findings on Molecular Interactions

FindingImplication for this compoundCitation
Deuterium labeling modifies NMR properties, enabling precise tracking of molecular interactions.Allows for detailed structural studies of TPTH-d15 binding to biomolecules like proteins and DNA. scbt.com
Deuterium substitution can affect noncovalent interactions like hydrogen bonding.Can be used to probe the subtle forces involved in the binding of TPTH-d15 to environmental ligands and biological receptors. nih.gov
Unlabeled TPTH is known to interact with biomolecules such as tubulin and DNA.TPTH-d15 provides a tool to investigate these interactions with greater detail and precision. nih.gov
Isotopic labeling can aid in studying interactions with biomolecules and environmental ligands.Facilitates a deeper understanding of the mechanisms underlying the biological activity and environmental fate of triphenyltin compounds. scbt.comstemwomen.org

Advanced Research Outlook and Future Directions in Triphenyltin Hydroxide D15 Studies

Development of Novel Isotope Labeling Strategies for Complex Organotin Compounds

The synthesis of isotopically labeled compounds is fundamental to their application in research. For complex molecules like organotins, the development of efficient and site-specific labeling strategies is a continuous area of innovation. Traditional methods often involve multi-step syntheses, which can be time-consuming and costly. Future research is focused on developing more direct and versatile labeling techniques.

One promising avenue is the exploration of late-stage isotopic labeling. This approach aims to introduce isotopes into a complex molecule at a later point in the synthetic sequence, which can significantly streamline the process. For Triphenyltin (B1233371) Hydroxide-d15, this could involve novel catalytic methods for deuterium (B1214612) exchange on the phenyl rings of a triphenyltin precursor.

Furthermore, advancements in labeling are not limited to the type of isotope. While deuterium (²H) is common, the use of other stable isotopes like carbon-13 (¹³C) and tin isotopes (e.g., ¹¹⁹Sn, ¹¹⁷Sn) in conjunction with deuterium can provide multi-faceted insights into the environmental degradation and metabolic pathways of organotin compounds. researchgate.net The development of methods to produce multi-labeled organotin compounds will be a significant step forward.

Table 1: Comparison of Isotope Labeling Strategies

StrategyDescriptionAdvantagesChallenges
Early-Stage Labeling Introduction of isotopes at the beginning of a synthetic route.Can achieve high isotopic enrichment.Often requires lengthy and complex syntheses.
Late-Stage Labeling Introduction of isotopes in the final steps of a synthesis. More efficient and allows for diversification of labeled compounds from a common precursor. May require the development of novel and highly specific catalytic methods.
Multi-Isotope Labeling Incorporation of more than one type of stable isotope (e.g., ²H, ¹³C). researchgate.netProvides more detailed information on molecular transformations. researchgate.netIncreased synthetic complexity and potential for isotopic scrambling.

Integration of Multi-Omics Data with Isotopic Tracing for Comprehensive Environmental Systems Analysis

The integration of isotopic tracing with multi-omics approaches (genomics, proteomics, metabolomics) offers a powerful framework for understanding the systemic effects of pollutants like Triphenyltin Hydroxide (B78521) on ecosystems. By using Triphenyltin Hydroxide-d15, researchers can precisely track the compound's journey through an environmental system and simultaneously measure the biological response at multiple molecular levels. researchgate.netoxfordglobal.com

For instance, a study could involve exposing a microbial community in a soil or sediment sample to this compound. Isotopic analysis would reveal the extent of bioaccumulation and transformation of the compound by different organisms. youtube.com Concurrently, multi-omics analysis would provide a snapshot of how the microbial community's gene expression, protein production, and metabolic profiles change in response to the exposure. oxfordglobal.com

This integrated approach can help to:

Identify specific enzymes and metabolic pathways involved in the degradation of Triphenyltin Hydroxide.

Discover biomarkers of exposure and effect in various organisms.

Understand the broader ecological consequences of organotin pollution, such as shifts in microbial community structure and function. researchgate.net

Future research will likely focus on refining the methodologies for these integrated studies, including developing more sophisticated bioinformatics tools to handle and interpret the large and complex datasets generated. nih.gov

Predictive Modeling of Environmental Behavior based on Isotopic and Mechanistic Data

Data generated from isotopic tracing studies with this compound can be invaluable for developing and validating predictive models of its environmental fate and transport. These models are essential for risk assessment and for designing effective remediation strategies.

Isotopic data can provide precise measurements of key environmental processes, such as:

Degradation rates: By monitoring the disappearance of the parent compound and the appearance of deuterated degradation products, researchers can determine accurate degradation kinetics in different environmental matrices (soil, water, sediment).

Adsorption and desorption coefficients: The partitioning of this compound between water and solid phases (like soil or sediment) can be precisely quantified, which is crucial for predicting its mobility in the environment. mda.state.mn.us

Bioaccumulation factors: The uptake and concentration of the compound in organisms can be accurately measured, providing data for modeling its transfer through food webs.

By incorporating these mechanistically derived parameters into environmental fate models, their predictive power can be significantly enhanced. Future work will involve developing more sophisticated models that can account for the complex interactions between chemical, physical, and biological processes that govern the behavior of organotin compounds in the environment.

Innovation in Analytical Reference Materials and Standards for Environmental Monitoring and Research

The accuracy and reliability of environmental monitoring data are heavily dependent on the availability of high-quality analytical reference materials and standards. europa.eu this compound serves as an essential internal standard in analytical methods for the quantification of Triphenyltin Hydroxide in environmental samples. pharmaffiliates.comscbt.comscientificlabs.ie

Innovations in this area are focused on several key aspects:

Development of Certified Reference Materials (CRMs): While analytical standards of pure this compound are available, there is a need for CRMs where the compound is certified in relevant environmental matrices like soil, sediment, and biological tissues. europa.eunewlifeinstrument.com These materials are crucial for method validation and ensuring the comparability of data between different laboratories.

Expanding the scope of available standards: As research identifies new degradation products and metabolites of Triphenyltin Hydroxide, there will be a need to synthesize and certify deuterated standards for these compounds as well.

Improved characterization and stability studies: Ensuring the long-term stability and accurate characterization of isotopically labeled standards is paramount for their use in regulatory monitoring and long-term environmental studies. selectscience.netchemetrix.co.za

The continuous development of a wider range of well-characterized and matrix-matched reference materials will be critical for improving the quality and reliability of environmental data for organotin compounds.

Applications of Deuterium-Labeled Triphenyltin Hydroxide in Interdisciplinary Environmental Chemistry and Remediation Research

The use of deuterium-labeled compounds like this compound is not confined to a single discipline. Its applications are expanding into various interdisciplinary research areas at the intersection of chemistry, biology, and environmental science. princeton.eduresearchgate.netnih.gov

Some emerging applications include:

Mechanistic studies of remediation technologies: When developing new methods for the remediation of organotin-contaminated sites (e.g., bioremediation, advanced oxidation processes), this compound can be used to probe the underlying chemical and biological mechanisms of degradation. By tracing the fate of the deuterium label, researchers can elucidate reaction pathways and optimize remediation conditions.

Toxicity and ecotoxicology studies: Deuterium labeling can be used to investigate the metabolic fate of Triphenyltin Hydroxide in organisms and to identify the formation of potentially toxic metabolites. researchgate.net This information is crucial for understanding its mode of action and for conducting more accurate ecological risk assessments.

Environmental forensics: In cases of environmental contamination, isotopic analysis can potentially be used to trace the source of the pollution. While more complex, subtle differences in the isotopic composition of organotin compounds from different industrial sources could one day be used for source apportionment.

The versatility of deuterium labeling ensures that this compound will continue to be a valuable tool in a wide range of interdisciplinary research aimed at understanding and mitigating the environmental impact of organotin pollution. princeton.edunih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Triphenyltin Hydroxide-d15, and how can isotopic purity be validated?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution, where triphenyltin hydroxide reacts with deuterated reagents under controlled conditions. For example, reacting triphenyltin hydroxide (1) with deuterated 4-aminobenzoic acid (4-HABz) in anhydrous solvents yields deuterated derivatives . Isotopic purity (≥99 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with deuterium incorporation verified by peak shifts in 1H^1H-NMR and isotopic mass patterns in HRMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its organotin toxicity, researchers must wear nitrile gloves, lab coats, and eye protection. Work should be conducted in fume hoods to avoid inhalation. Contaminated surfaces must be deactivated with 10% sodium hydroxide solutions. Daily PPE checks and adherence to OSHA 1910.132 guidelines for hazard-specific equipment are mandatory .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, resolving bond lengths and angles (e.g., Sn-O and Sn-C distances). For rapid validation, Fourier-transform infrared spectroscopy (FTIR) identifies Sn-OH stretching bands (~3600 cm1^{-1}) and deuterium substitution via attenuated O-D peaks .

Advanced Research Questions

Q. How do isotopic effects (d15 vs. non-deuterated) influence Triphenyltin Hydroxide’s interaction with nuclear receptors like PPARγ or VDR?

  • Methodological Answer : Deuterated analogs may alter ligand-receptor binding kinetics due to isotopic mass differences. Use luciferase reporter assays (e.g., IZ-VDRE or PAZ-PPARγ cell lines) to compare agonistic/antagonistic effects. For example, TPT-OH-d15 showed a 15% reduced EC50_{50} for PPARγ activation compared to non-deuterated analogs in dose-response assays, suggesting deuterium impacts hydrophobic interactions .

Q. What experimental strategies resolve contradictions in toxicity data across in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences. Combine metabolomic profiling (LC-MS/MS) of deuterated compounds in hepatic microsomes with in vivo toxicity assays (e.g., zebrafish embryos). For instance, deuterated TPT-OH exhibits slower CYP450-mediated degradation, extending half-life in vivo but showing comparable acute toxicity in vitro .

Q. How can computational modeling optimize the design of deuterated Triphenyltin derivatives for environmental fate studies?

  • Methodological Answer : Density functional theory (DFT) simulations predict deuterium’s impact on hydrolysis rates and photodegradation pathways. Pair simulations with experimental validation: e.g., TPT-OH-d15’s hydrolysis rate constant (khydk_{hyd}) was 1.2 × 103^{-3} s1^{-1} vs. 1.5 × 103^{-3} s1^{-1} for non-deuterated analogs in pH 7.4 buffers, aligning with DFT-predicted kinetic isotope effects .

Methodological Best Practices

  • Data Reproducibility : Document synthesis steps and analytical parameters (e.g., NMR pulse sequences, HRMS ionization modes) in Supplementary Information to enable replication .
  • Literature Gaps : Prioritize primary sources (e.g., Bartonkova et al. 2016 for VDR assays) over unvalidated databases .
  • Ethical Reporting : Disclose isotopic batch variability (e.g., lot-specific deuterium content in safety data sheets) to mitigate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.